molecular formula C10H16Cl2N2O3S B562434 3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride CAS No. 1216389-46-6

3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride

Cat. No.: B562434
CAS No.: 1216389-46-6
M. Wt: 318.227
InChI Key: YDMHMKZYNOPCJR-NIIDSAIPSA-N
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Description

3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride is a complex organic compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound features a chloro group, a methoxy group, and a sulfonamide group attached to a phenyl ring, which is further connected to a propylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl ring. The phenyl ring is first functionalized with a sulfonamide group, followed by the introduction of a methoxy group at the 4' position. The chloro group is then added at the 3' position, and finally, the propylamine chain is attached.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale reactors and purification systems are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form phenolic compounds.

  • Reduction: : The compound can be reduced to remove the chloro group or modify the propylamine chain.

  • Substitution: : The methoxy and sulfonamide groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Phenolic compounds, quinones.

  • Reduction: : Chloroalkanes, amines.

  • Substitution: : Alkoxyphenyl compounds, sulfonamide derivatives.

Scientific Research Applications

This compound is used in various scientific research fields:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : In studying enzyme mechanisms and protein interactions.

  • Medicine: : As a potential drug candidate or intermediate in drug synthesis.

  • Industry: : In the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include:

  • 3-Chloro-3-(4'-methoxyphenyl)-2-propylamine

  • 3-Chloro-3-(3'-sulfonamidophenyl)-2-propylamine

  • 3-Chloro-3-(4'-methoxy-3'-aminophenyl)-2-propylamine

These compounds differ in the presence or absence of the methoxy and sulfonamide groups, which can significantly affect their chemical properties and applications.

Properties

IUPAC Name

5-(2-amino-1-chloro-3,3,3-trideuteriopropyl)-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3S.ClH/c1-6(12)10(11)7-3-4-8(16-2)9(5-7)17(13,14)15;/h3-6,10H,12H2,1-2H3,(H2,13,14,15);1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMHMKZYNOPCJR-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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